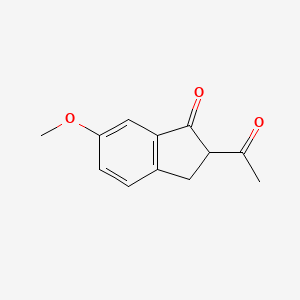

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one

Description

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative characterized by a 2,3-dihydroindenone core substituted with an acetyl group at position 2 and a methoxy group at position 4. The dihydroindenone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-acetyl-6-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H12O3/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)12(10)14/h3-4,6,10H,5H2,1-2H3 |

InChI Key |

OJMNDZJKXLSJDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2=C(C1=O)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and methoxyacetyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The methoxyacetyl chloride is added dropwise to a solution of 2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane, followed by the addition of pyridine. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of 2-acetyl-6-methoxy-1H-inden-1-one.

Reduction: Formation of 2-acetyl-6-methoxy-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of halogenated derivatives such as 2-acetyl-6-methoxy-5-bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of dihydroindenone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Position: The methoxy group at C6 (as in the target compound) is a common feature in AChE inhibitors (e.g., donepezil) and anti-inflammatory agents .

- Functional Groups: The acetyl group at C2 distinguishes the target compound from benzylidene-containing analogs (e.g., EGFR inhibitors in ), which rely on conjugated systems for activity. Acetyl’s electron-withdrawing nature may favor nucleophilic addition or hydrogen bonding in target interactions.

- Halogenation: Chloro or fluoro substituents (e.g., C5 in , C6 in ) enhance electrophilicity and metabolic stability, critical for kinase inhibition or CNS-targeting drugs.

Biological Activity

2-Acetyl-6-methoxy-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is . The structure features an indene moiety with acetyl and methoxy substituents, which are critical for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 5.0 µM against MDA-MB-231 breast cancer cells, indicating a strong growth inhibition capability .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| HepG2 (Liver) | 7.5 |

| A549 (Lung) | 6.0 |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Studies have shown that treatment with this compound leads to increased caspase activity and morphological changes consistent with apoptotic cell death in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Effects

A study published in ACS Omega evaluated the cytotoxic effects of various indene derivatives, including this compound. The findings indicated that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study emphasized the potential of this compound as a lead for developing new anticancer agents .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The results showed that the compound exhibited significant antibacterial activity, suggesting its potential use in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.